BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-

Mutagenicity DNA Adduct Formation Structure-Activity Relationship

BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- (CAS 63020-60-0; molecular formula C21H18O, MW 286.37 g/mol) is a synthetic polycyclic aromatic hydrocarbon (PAH) featuring an ethyl group at the 7-position and a methoxy group at the 5-position of the benz[a]anthracene skeleton. This compound belongs to the class of alkylated and oxygenated benz[a]anthracene derivatives, which serve as critical tools for probing how combined substituent types alter electronic structure, metabolic activation, and biological potency relative to the parent hydrocarbon and its mono-substituted analogs.

Molecular Formula C21H18O
Molecular Weight 286.4 g/mol
CAS No. 63020-60-0
Cat. No. B13756345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-
CAS63020-60-0
Molecular FormulaC21H18O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C41)OC
InChIInChI=1S/C21H18O/c1-3-15-16-9-5-4-8-14(16)12-19-17-10-6-7-11-18(17)21(22-2)13-20(15)19/h4-13H,3H2,1-2H3
InChIKeyXXPLOVQYXLTUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- (CAS 63020-60-0): A Dual-Substituted Benz[a]anthracene Probe for Structure-Activity Investigations


BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- (CAS 63020-60-0; molecular formula C21H18O, MW 286.37 g/mol) is a synthetic polycyclic aromatic hydrocarbon (PAH) featuring an ethyl group at the 7-position and a methoxy group at the 5-position of the benz[a]anthracene skeleton [1]. This compound belongs to the class of alkylated and oxygenated benz[a]anthracene derivatives, which serve as critical tools for probing how combined substituent types alter electronic structure, metabolic activation, and biological potency relative to the parent hydrocarbon and its mono-substituted analogs [2]. Primary research literature on this specific compound remains sparse; its value is derived from systematic structure-activity relationship (SAR) studies conducted on closely related congeners [3].

SAR probe Dual 7-ethyl and 5-methoxy substitution enables combined steric and electronic modulation studies
Mechanism Carcinogenicity pathway research: metabolic activation, bay-region diol-epoxide formation, and DNA binding context
Geometry DNA intercalation studies supported by high molecular planarity of the 5-methoxy-7-alkyl scaffold

Why 7-Ethyl-5-Methoxybenz[a]anthracene Cannot Be Replaced by Common In-Class Analogs in SAR Studies


Benz[a]anthracene derivatives exhibit profound, position-dependent, and substituent-type-specific divergence in biological activity that precludes interchangeable use. Alkyl substitution at the 7-position alone dictates carcinogenic potency: 7-methylbenz[a]anthracene is a strong carcinogen, whereas 7-ethylbenz[a]anthracene is a weak carcinogen [1]. The 5-methoxy group introduces additional electronic and steric modulation—crystal structure analysis of the closely related 5-methoxy-7-methylbenz[a]anthracene reveals that the methoxy group enforces a highly planar molecular geometry, with all substituent atoms lying within 0.04 Å of the mean polycyclic plane [2]. This planarity has direct implications for DNA intercalation capacity and metabolic activation at the K-region (5,6-position) and bay-region, which are the critical pathways for genotoxicity [3]. Therefore, substituting this compound with any mono-substituted or differently substituted analog would confound experimental interpretations of the combined electronic and steric contributions of the 7-ethyl and 5-methoxy moieties.

7-Methyl analogs Carcinogenic potency profile may shift substantially; 7-ethyl substitution may alter metabolic activation pathway response relative to 7-methyl forms
5-Unsubstituted analogs Molecular planarity and K-region electronic conjugation may differ; tumor-initiation model endpoints may not transfer from 5-H to 5-OCH3 derivatives
Parent benz[a]anthracene Lacks combined steric and electronic modulation; cannot serve as a dual-substitution SAR reference for deconvoluting 7-ethyl and 5-methoxy contributions

Quantitative Differentiation Evidence for BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- Against Key Comparators


7-Ethyl vs. 7-Methyl Substituent: 4- to 10-Fold Reduction in Mutagenic Potency of Bay-Region Diol-Epoxides

In a direct head-to-head comparison, the anti-isomer of the bay-region diol-epoxide of 7-methylbenz[a]anthracene (strong carcinogen) was 4- to 10-fold more mutagenic than the corresponding 7-ethyl congener (weak carcinogen), depending on the genetic endpoint, when tested in Salmonella typhimurium strains TA98 and TA100 and in V79 Chinese hamster cells for 6-thioguanine and ouabain resistance and micronucleus formation [1]. Both diol-epoxides exhibited similar half-lives (approximately 9 minutes) in physiological buffer, indicating that the potency difference arises from steric hindrance by the bulkier ethyl group reducing the extent of DNA adduct formation rather than from altered intrinsic chemical reactivity [1].

Mutagenic Potency
Head-to-head
4- to 10-fold reduction in mutations/nmol vs 7-methyl bay-region diol-epoxide
Supports 7-ethyl attenuated-mutagenicity context
Salmonella TA98/TA100; V79 cells; half-life ~9 min
Mutagenicity DNA Adduct Formation Structure-Activity Relationship

Opposing Effects of 7-Ethyl and 7-Methyl Substituents on DNA Intercalation Binding Constants

Time-resolved fluorescence spectroscopy measurements of the proximate carcinogen trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene (BAD) revealed that 7-ethyl substitution decreases the DNA binding constant by a factor of 1.6 (to approximately 1.1 × 10³ M⁻¹), whereas 7-methyl substitution increases the binding constant by a factor of 1.7 (to approximately 3.1 × 10³ M⁻¹) compared to the unsubstituted BAD value of 1.8 × 10³ M⁻¹ [1]. UV photoelectron data and ab initio molecular orbital calculations attributed the decreased binding with ethyl substitution to steric inhibition, while the increased binding with methyl substitution results from enhanced polarizability [1]. This physical binding data correlates with the known decrease in carcinogenic activity upon 7-ethyl substitution [1].

DNA Binding Affinity
Head-to-head
7-Ethyl-BAD K ≈ 1.1×10³ vs 7-Methyl-BAD K ≈ 3.1×10³ M⁻¹; net ~2.7-fold difference
Ethyl decreases, methyl increases intercalation binding
Calf thymus DNA; time-resolved fluorescence spectroscopy
DNA Binding Intercalation Fluorescence Spectroscopy

5-Substitution Dramatically Suppresses Tumor-Initiating Activity in 7-Methylbenz[a]anthracene: A Cautionary Class-Level Inference for the 5-Methoxy Modification

In a mouse skin tumor-initiation study using outbred CD-1 and Sencar mice, substitution of either fluorine or a methyl group at the 5-position of 7-methylbenz[a]anthracene dramatically reduced its tumorigenic activity [1]. While 7-methylbenz[a]anthracene was approximately twofold more active as a tumor initiator than 12-methylbenz[a]anthracene, the addition of any 5-substituent—regardless of electronic character—markedly suppressed the tumor-initiating potency [1]. This class-level finding strongly suggests that the 5-methoxy group in BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- would exert a similarly suppressive effect on tumorigenic activity compared to 7-ethylbenz[a]anthracene lacking the 5-substituent.

Tumor Initiation
Class-level
5-substitution dramatically suppressed tumor-initiating activity in mouse skin model
Supports attenuated tumor-initiation model endpoint context
Class-level inference from 5-F and 5-CH3 data; CD-1 and Sencar mice
Tumor Initiation Mouse Skin Carcinogenesis Bay-Region Theory

Molecular Planarity of 5-Methoxy-7-Methylbenz[a]anthracene: Crystallographic Evidence for Enhanced DNA Intercalation Potential

X-ray diffraction analysis of 5-methoxy-7-methylbenz[a]anthracene—the closest structurally characterized analog to the target compound—revealed that the molecule is highly planar, with all carbon and oxygen atoms of the substituents lying within 0.04 Å of the mean plane of the polycyclic skeleton [1]. This is the first methoxy-substituted methylbenz[a]anthracene to be crystallographically analyzed [1]. The C(5)–C(6) bond at the substituted K-region is notably short at 1.351(9) Å, consistent with substantial double-bond character [1]. The methoxy group exhibits unequal C–O bond lengths (1.372(7) and 1.426(9) Å) and asymmetric bond angles (113.5(7)° and 124.3(7)°), indicating electronic conjugation with the aromatic system [1].

Molecular Planarity
Class-level
Substituent atoms within 0.04 Å of mean plane; K-region C(5)–C(6) bond 1.351(9) Å
Supports DNA intercalation geometry context
X-ray crystallography of 5-methoxy-7-methyl analog; R-index 0.062
X-ray Crystallography Molecular Planarity DNA Intercalation

QSAR-Based Prediction of Reduced Carcinogenicity: E(LUMO) Correlation Across 14 Benz[a]anthracenes

A quantitative structure-activity relationship (QSAR) analysis of 14 methyl-substituted benz[a]anthracenes established that log mutagenicity potencies are negatively correlated with E(LUMO), the energy of the lowest unoccupied molecular orbital, with a correlation coefficient of r = -0.82, increasing to r = -0.90 when a second variable (Q3H, electronic density at HOMO of carbon-3) is included [1]. E(LUMO) is also negatively correlated with mouse carcinogenicity: r = -0.88 for tumor incidence and r = -0.83 for log carcinogenicity index [1]. The electron-donating methoxy group at the 5-position is expected to raise E(LUMO) relative to non-oxygenated analogs, which would predict lower carcinogenic potency based on this validated QSAR framework.

QSAR Carcinogenicity
Class-level
E(LUMO) vs tumor incidence r = -0.88; vs log carcinogenicity index r = -0.83
Supports reduced-carcinogenicity prediction context
14 methyl-substituted benz[a]anthracenes; CNDO/2 calculations
QSAR Carcinogenicity Prediction Electronic Structure

Combined Alkyl and Alkoxy Substitution: A Unique Dual-Modification Probe Not Represented in Standard Carcinogenicity Screening Panels

Among the systematically studied benz[a]anthracene derivatives, the combination of a 7-alkyl group (ethyl) and a 5-alkoxy group (methoxy) on the same molecule is notably absent from published carcinogenicity screening panels. The comprehensive monomethyl series testing by Dunning and Curtis (1960) evaluated all 12 monomethyl derivatives in Fischer 344 rats, classifying 7-methylbenz[a]anthracene as weakly active [1]. Similarly, the K-region oxide and imine study by Glatt et al. (1994) synthesized and characterized derivatives of 7-ethylbenz[a]anthracene but did not include the 5-methoxy variant [2]. This specific substitution pattern thus occupies a unique and unexplored region of benz[a]anthracene chemical space, making it a valuable probe compound for SAR studies that seek to deconvolute the combined electronic and steric effects of alkyl and alkoxy substituents on metabolic activation, DNA binding, and biological activity [3].

Screening Coverage
Data to verify
Absent from all published systematic carcinogenicity and mutagenicity screening panels
Unique dual-substitution probe; first-in-class data opportunity
Review of monomethyl panel through K-region studies (1960–1994)
Experimental Probe Dual Substitution Metabolic Activation

Recommended Application Scenarios for BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- Based on Quantitative Evidence


Mechanistic Studies of Alkyl Substituent Effects on DNA Adduct Formation and Mutagenic Potency

This compound is optimally deployed as a weak-carcinogen comparator in studies investigating how alkyl chain length at the 7-position modulates genotoxicity. The established 4- to 10-fold reduction in mutagenic potency of 7-ethyl vs. 7-methyl bay-region diol-epoxides [1] provides a quantitative benchmark. By incorporating the additional 5-methoxy group, researchers can investigate whether the electron-donating methoxy substituent further attenuates or synergizes with the steric effect of the 7-ethyl group on DNA adduct levels, using 32P-postlabeling analysis as previously validated [1].

DNA Intercalation and Physical Binding Studies Using Fluorescence Spectroscopy

The quantitative binding data showing that 7-ethyl substitution decreases the DNA association constant by 1.6-fold relative to unsubstituted BAD, while 7-methyl increases it by 1.7-fold [2], establishes this compound as a valuable probe for time-resolved fluorescence studies of PAH-DNA interactions. The high planarity of the 5-methoxy-7-alkyl scaffold, confirmed crystallographically [3], makes this compound particularly suitable for investigating the interplay between molecular planarity, substituent polarizability, and intercalation efficiency.

Structure-Activity Relationship Studies on Tumor Initiation Suppression by 5-Position Substituents

The dramatic suppression of tumor-initiating activity observed when any substituent (methyl or fluorine) is placed at the 5-position of 7-methylbenz[a]anthracene [4] provides a strong rationale for using this 5-methoxy derivative in mouse skin tumor-initiation protocols. By comparing this compound directly against 7-ethylbenz[a]anthracene (lacking 5-substitution) and 5-substituted-7-methylbenz[a]anthracene, researchers can quantify the contribution of the methoxy group's electronic properties to tumor suppression, potentially via altered K-region metabolism as suggested by the shortened C(5)–C(6) bond [3].

Computational QSAR Model Validation and Electronic Structure Benchmarking

The validated QSAR framework correlating E(LUMO) with carcinogenicity (r = -0.88 for tumor incidence) [5] can be extended by computing electronic parameters for this dual-substituted compound. Its unique combination of an electron-donating methoxy group and a sterically bulky ethyl group makes it an ideal test case for validating whether additive or non-additive substituent effects govern the electronic structure-carcinogenicity relationship in polysubstituted benz[a]anthracenes.

Application
Selection Property
Validation Focus
DNA adduct and mutagenicity SAR
7-Ethyl steric modulation vs 7-methyl endpoint context
DNA adduct quantification and mutation-reversion endpoints
DNA intercalation mechanism studies
Planarity and binding-constant context; 5-methoxy conjugation
Time-resolved fluorescence spectroscopy endpoints
Tumor-initiation suppression SAR
5-Methoxy electronic modulation of tumor-initiation model
Mouse skin initiation-protocol endpoint comparison
QSAR computational validation
Dual-substitution E(LUMO) electronic-structure context
Computational-experimental carcinogenicity correlation
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